molecular formula C11H11Cl B1365319 7-Chloro-2-ethyl-1H-indene CAS No. 468756-78-7

7-Chloro-2-ethyl-1H-indene

Cat. No.: B1365319
CAS No.: 468756-78-7
M. Wt: 178.66 g/mol
InChI Key: QBWFKUHFFIDVTA-UHFFFAOYSA-N
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Description

“7-Chloro-2-ethyl-1H-indene” is a heterocyclic organic compound with the molecular formula C11H11Cl . It has a molecular weight of 178.66 . This compound is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of indene derivatives like “this compound” often involves reactions with alkynes in the presence of a Rh (I) catalyst . The regioselectivity of these reactions depends on the steric nature of the substituent on the alkynes . Other methods include the use of readily available substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 178.658 Da .

Scientific Research Applications

Applications in Agriculture

Compounds similar to "7-Chloro-2-ethyl-1H-indene" could potentially be investigated for their effects on plant growth and ethylene inhibition, similar to the studies on 1-methylcyclopropene (1-MCP). 1-MCP is known for its role in delaying ripening and senescence in fruits and vegetables, suggesting a potential area of application in agriculture to enhance the shelf life of produce (Blankenship & Dole, 2003).

Medical Sterilization

Ethylene oxide sterilization is a critical process in the medical field for ensuring the sterility of medical devices and supplies. Given the structural similarity, research into compounds like "this compound" might explore their potential as sterilizing agents or in developing new sterilization technologies (Mendes et al., 2007).

Materials Science

In the context of materials science, the investigation into poly(ethylene terephthalate) (PET) recycling highlights the importance of chemical processes in the sustainability of materials. Similar research could be directed towards understanding how "this compound" might contribute to polymer science, either in the synthesis of new materials or in recycling processes (Karayannidis & Achilias, 2007).

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "7-Chloro-2-ethyl-1H-indene" . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .

Biochemical Analysis

Biochemical Properties

7-Chloro-2-ethyl-1H-indene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, leading to various biochemical effects .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical effects. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade under others, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound can also result in changes in cellular function, such as altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dose range leads to a significant change in the biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which play a vital role in its cellular uptake and distribution . The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity .

Properties

IUPAC Name

7-chloro-2-ethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWFKUHFFIDVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478594
Record name 7-CHLORO-2-ETHYL-1H-INDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468756-78-7
Record name 7-CHLORO-2-ETHYL-1H-INDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 12 L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2 L THF were added to form a slurry. 2.625 L lithium diisopropylamide, 2M in heptane/THF/ethylbenzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110°-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
Name
sodium butanoate
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
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2.625 L
Type
reactant
Reaction Step Two
Name
heptane THF ethylbenzene
Quantity
5.25 mol
Type
reactant
Reaction Step Two
Quantity
705 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 12L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2L THF were added to form a slurry. 2.625L lithium diisopropylamide, 2M in heptane/THF/ethyl-benzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
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